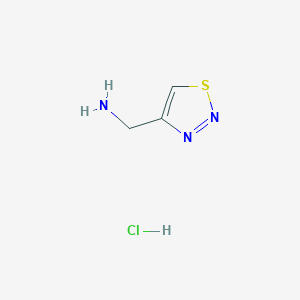

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride

CAS No.: 1334147-54-4

Cat. No.: VC3391945

Molecular Formula: C3H6ClN3S

Molecular Weight: 151.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334147-54-4 |

|---|---|

| Molecular Formula | C3H6ClN3S |

| Molecular Weight | 151.62 g/mol |

| IUPAC Name | thiadiazol-4-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C3H5N3S.ClH/c4-1-3-2-7-6-5-3;/h2H,1,4H2;1H |

| Standard InChI Key | SCRABKWJPWQVMB-UHFFFAOYSA-N |

| SMILES | C1=C(N=NS1)CN.Cl |

| Canonical SMILES | C1=C(N=NS1)CN.Cl |

Introduction

Structural Characteristics and Basic Properties

Chemical Structure and Nomenclature

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride consists of a 1,2,3-thiadiazole core with a methanamine (CH₂NH₂) substituent at the 4-position, formulated as a hydrochloride salt. The compound belongs to the class of five-membered heterocycles containing both nitrogen and sulfur atoms. The thiadiazole ring contains three nitrogen atoms in sequential positions (1,2,3) and a sulfur atom at position 5, creating an electron-rich system with distinct electronic properties .

The methanamine substituent provides a flexible linker with a primary amine functional group, offering opportunities for hydrogen bonding interactions and further chemical modifications. The hydrochloride salt formation typically enhances water solubility compared to the free base, making it potentially more suitable for biological applications and aqueous reactions.

Physical and Chemical Properties

Based on the properties of related heterocyclic hydrochloride salts, the following characteristics can be projected for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride:

The electron distribution in the 1,2,3-thiadiazole ring creates a polarized structure with the nitrogen atoms exhibiting partial negative charges and the carbon atoms bearing partial positive charges. This electronic arrangement influences the reactivity patterns and interaction capabilities of the compound with biological targets and chemical reagents.

Spectroscopic Characteristics

¹H NMR Spectroscopy

For 1,2,3-thiadiazole derivatives, characteristic proton signals include:

-

The C5-H proton of the thiadiazole ring typically appears as a singlet at approximately δ 8.65 ppm, indicative of the deshielding effect from the electronegative nitrogen and sulfur atoms .

-

The methylene protons of the methanamine group would likely appear around δ 4.0-4.5 ppm.

-

The amino protons would manifest as a broad signal, potentially in the range of δ 8.0-9.0 ppm due to the hydrochloride salt formation.

¹³C NMR Spectroscopy

Expected carbon signals for this compound would include:

-

The C3 and C4 carbons of the thiadiazole ring would likely appear at approximately δ 160-165 ppm.

-

The C5 carbon would be expected at approximately δ 130-135 ppm, based on data from similar 1,2,3-thiadiazole structures .

-

The methylene carbon would typically appear in the range of δ 35-45 ppm.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride would likely include:

-

N-H stretching vibrations from the primary amine (3300-3500 cm⁻¹)

-

C-H stretching vibrations from the methylene group (2800-3000 cm⁻¹)

-

C=N stretching vibrations from the thiadiazole ring (1600-1650 cm⁻¹)

-

C-S stretching vibrations (600-700 cm⁻¹)

-

N-H bending vibrations (1550-1650 cm⁻¹)

Synthetic Methodologies

General Approaches to 1,2,3-Thiadiazole Synthesis

The synthesis of 1,2,3-thiadiazole derivatives typically involves several established methods, which could be adapted for the preparation of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride:

From Tosylhydrazones and Sulfur Reagents

One common approach involves:

-

Formation of N-tosylhydrazone from the corresponding ketone and p-toluenesulfonylhydrazide

-

Reaction with elemental sulfur in the presence of potassium persulfate (K₂S₂O₈) and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst

-

Cyclization to form the 1,2,3-thiadiazole ring

This method has been successfully employed for the synthesis of various 4-substituted 1,2,3-thiadiazoles, as evidenced by the preparation of 4-(p-tolyl)-1,2,3-thiadiazole and 4-(4-chlorophenyl)-1,2,3-thiadiazole .

From Ethyl Hydrazinecarboxylates

Another synthetic route described in the literature involves:

-

Formation of ethyl (E)-2-(1-phenylethylidene)hydrazine-1-carboxylate from the reaction of the corresponding ketone with ethyl hydrazinecarboxylate

-

Treatment with thionyl chloride (SOCl₂) to induce cyclization, forming the 1,2,3-thiadiazole ring

Alternative Approaches

The search results describe a novel one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives using polyphosphate ester (PPE) as a mild reagent, avoiding toxic reagents like POCl₃ or SOCl₂ . While this method targets a different thiadiazole isomer, the principles could potentially be adapted for the synthesis of 1,2,3-thiadiazole derivatives, offering a more environmentally friendly synthetic approach.

Chemical Reactivity

General Reactivity of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring exhibits distinctive reactivity patterns governed by its electronic structure:

Electrophilic Substitution

Due to the electron-deficient nature of the thiadiazole ring, electrophilic aromatic substitution reactions typically require harsh conditions. The relative reactivity of the 4- and 5-positions depends on the substituents present and their electronic effects.

Nucleophilic Substitution

The electron-deficient character of the thiadiazole ring makes it susceptible to nucleophilic attack, particularly at positions bearing suitable leaving groups. This property can be exploited for introducing various substituents onto the thiadiazole scaffold.

Ring-Opening Reactions

Under certain conditions, 1,2,3-thiadiazoles can undergo ring-opening reactions, particularly in strongly basic or reducing environments. This reactivity can be either a limitation (stability issues) or an opportunity (accessing linear compounds with unique properties).

Reactivity of the Methanamine Group

The methanamine substituent at the 4-position introduces additional reactivity patterns:

-

The primary amine can participate in various transformations:

-

Acylation to form amides

-

Alkylation to form secondary and tertiary amines

-

Condensation with aldehydes and ketones to form imines

-

Diazotization to form diazonium salts, which can subsequently undergo various transformations

-

-

As a hydrochloride salt, the amine is protonated, reducing its nucleophilicity. Deprotonation (typically using a base) is often required prior to reactions involving the amine as a nucleophile.

Stability Considerations

The stability of 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride is influenced by several factors:

-

pH conditions: Extreme pH values may lead to decomposition, with high pH potentially causing ring opening

-

Temperature: Thermal stability is likely comparable to other heterocyclic hydrochloride salts, with decomposition possible at elevated temperatures

-

Light sensitivity: Many heterocyclic compounds show photosensitivity, particularly in solution

-

Storage requirements: Based on similar compounds, refrigeration and protection from moisture and light would be recommended

Biological Activities

Antimicrobial Properties

Thiadiazole derivatives often exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanisms typically involve:

-

Inhibition of essential enzymes in microbial metabolism

-

Disruption of cell wall synthesis

-

Interference with nucleic acid synthesis

These properties make thiadiazole-containing compounds potential candidates for antibacterial and antifungal drug development.

Central Nervous System (CNS) Activity

Heterocyclic compounds, including thiadiazoles, have shown various CNS activities, which might be relevant for 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride:

-

Anticonvulsant properties

-

Anxiolytic effects

-

Analgesic activity

The methanamine group could potentially contribute to these activities through interactions with various neurotransmitter receptors or enzymes.

Structure-Activity Relationships

The biological activity of thiadiazole derivatives is strongly influenced by:

For 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride specifically, the methanamine group at the 4-position may contribute to:

-

Hydrogen bonding interactions with biological targets

-

Improved water solubility (especially as a hydrochloride salt)

-

Potential for further derivatization to optimize biological activity

Research Applications

Medicinal Chemistry Applications

1,2,3-Thiadiazol-4-ylmethanamine hydrochloride has several potential applications in medicinal chemistry:

As a Building Block

The compound can serve as a valuable building block for synthesizing more complex molecules with targeted biological activities. The methanamine group provides a convenient handle for further modification and derivatization, allowing for the creation of compound libraries for biological screening.

Drug Development

The biological activities associated with thiadiazole derivatives make 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride a potential lead compound for developing:

-

Antimicrobial agents: Against bacterial and fungal pathogens

-

Anticancer drugs: Targeting various cellular pathways involved in cancer progression

-

Anti-inflammatory compounds: Modulating inflammatory mediators and pathways

-

CNS-active agents: Interacting with neurotransmitter systems or neuronal enzymes

Agrochemical Applications

Thiadiazole derivatives have found applications in agricultural chemistry:

-

As pesticides: Targeting insect biochemical pathways

-

As herbicides: Interfering with plant-specific metabolic processes

-

As fungicides: Protecting crops from fungal pathogens

The methanamine group in 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride could provide a site for attaching additional functional groups to optimize activity and selectivity for specific agricultural targets.

Materials Science Applications

Beyond biological applications, thiadiazole derivatives have potential uses in materials science:

-

Coordination chemistry: The nitrogen atoms in the thiadiazole ring and the amine group can coordinate with metals to form complexes with unique properties

-

Polymer chemistry: As building blocks for functional polymers with specialized properties

-

Sensor development: The electronic properties and potential for functionalization make thiadiazoles useful in chemical sensor design

Comparison with Related Compounds

Structural Analogs

Table 1: Comparison of 1,2,3-Thiadiazol-4-ylmethanamine Hydrochloride with Related Compounds

Activity Differences

Based on general structure-activity relationships for heterocyclic compounds:

-

Ring Structure Variations:

-

1,2,3-Thiadiazoles typically show different biological target selectivity compared to 1,3,4-thiadiazoles

-

The arrangement of nitrogen atoms affects electronic distribution and hydrogen bonding patterns

-

1,2,3-Thiadiazoles often exhibit distinct reactivity compared to other thiadiazole isomers

-

-

Substituent Effects:

-

The methanamine group (CH₂NH₂) provides flexibility compared to direct amine substitution

-

Hydrochloride salt formation improves solubility and potentially bioavailability

-

The positioning of the methanamine group (4 vs. 5 position) can significantly impact biological activity and target binding

-

Future Research Directions

Knowledge Gaps

Several areas warrant further investigation regarding 1,2,3-Thiadiazol-4-ylmethanamine hydrochloride:

-

Comprehensive physical and spectroscopic characterization

-

Optimized synthetic routes with improved yields and purity

-

Detailed biological activity profiling against various targets

-

Structure-activity relationship studies with systematic modifications

-

Crystal structure determination to understand conformational preferences

Medicinal Chemistry

Future research could focus on:

-

Developing derivatives with enhanced potency and selectivity against specific targets

-

Exploring combinations with other pharmacophores to create hybrid molecules

-

Investigating potential as enzyme inhibitors or receptor modulators

-

Evaluating pharmacokinetic properties and optimization

Synthetic Methodology

Development of:

-

More efficient and environmentally friendly synthetic routes

-

One-pot synthesis methods similar to those described for 1,3,4-thiadiazoles

-

Regioselective functionalization approaches

-

Scale-up procedures for larger-scale production

Material Science Applications

Exploration of:

-

Coordination chemistry with various metals

-

Application in sensor development

-

Incorporation into polymeric materials for specific functions

-

Investigation of electronic and optical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume